molecular formula C12H16ClN3O B2723831 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide CAS No. 878465-52-2

2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide

Cat. No.: B2723831
CAS No.: 878465-52-2
M. Wt: 253.73
InChI Key: UHVJDQMURFCSEY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an acetamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2-piperazin-1-ylacetamide
  • 2-(4-Fluorophenyl)-2-piperazin-1-ylacetamide
  • 2-(4-Methylphenyl)-2-piperazin-1-ylacetamide

Comparison: 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the chloro group can influence the compound’s lipophilicity and binding affinity to target proteins .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16/h1-4,11,15H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVJDQMURFCSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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